molecular formula C16H28N2O3 B2716095 Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 757949-38-5

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B2716095
CAS No.: 757949-38-5
M. Wt: 296.411
InChI Key: LHKORSMETBZBAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the piperidine ring, which imparts unique chemical properties to the compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • N-Boc-4-piperidineacetaldehyde
  • 1-Boc-4-piperidone

Uniqueness

Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings and the presence of a tert-butyl group, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-13(8-12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKORSMETBZBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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